molecular formula C16H19N3O5 B2819216 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203089-32-0

4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2819216
CAS No.: 1203089-32-0
M. Wt: 333.344
InChI Key: FCUHJNBJIKZXSJ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine dione core. Key structural attributes include:

  • Position 4 substitution: A 2,5-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance aromatic stability and modulate electronic interactions in biological systems.
  • Core structure: The fused pyrrolopyrimidine dione system is associated with diverse bioactivities, including kinase inhibition and enzyme modulation, as observed in structurally related analogs .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-9-3-4-12(24-2)10(7-9)14-13-11(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUHJNBJIKZXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine precursor and introduce the dimethoxyphenyl and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidine core or the phenyl group.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrolopyrimidine derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name & Structure Key Substituents Physical Properties Bioactivity & Notes Reference
Target Compound :
4-(2,5-Dimethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4: 2,5-Dimethoxyphenyl
- 6: 2-Hydroxyethyl
Data not explicitly provided; inferred higher solubility due to polar hydroxyethyl Likely kinase inhibitor (analogous to compounds in ); hydroxyethyl may enhance target binding N/A
4j :
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4: 2-Hydroxyphenyl
- 6: 4-Methoxyphenyl
MP: ~220°C; Rf = 0.41 (CHCl3/MeOH)
FTIR: OH (3640 cm<sup>-1</sup>), NH (3455 cm<sup>-1</sup>)
Moderate polarity due to phenolic -OH; potential antioxidant or enzyme-modulating activity
13 :
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- N4: 4-Chlorophenyl
- 6: 2,5-Dimethoxybenzyl
MP: 188°C; Rf = 0.48 (CHCl3/MeOH 10:1) Potent receptor tyrosine kinase inhibitor; 2-NH2 critical for activity
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione - 4: 4-Chlorophenyl
- 6: 4-Methoxybenzyl
MP/Rf not provided; likely lower solubility due to hydrophobic benzyl Structural analog with chloro and methoxy groups; potential cytotoxic or antiproliferative activity
6044-41-3 :
4-(2,5-Dimethoxyphenyl)-6-ethoxy-1-propenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 4: 2,5-Dimethoxyphenyl
- 6: Ethoxy; 1: Propenyl
Data not provided; ethoxy and propenyl reduce polarity vs. hydroxyethyl Likely reduced bioavailability compared to target compound; propenyl may increase metabolic stability

Substituent Effects on Bioactivity

Position 4 Aromatic Rings: 2,5-Dimethoxyphenyl (Target): Enhances electron density, improving interactions with hydrophobic enzyme pockets. Similar substituents in compound 13 (2,5-dimethoxybenzyl) correlate with kinase inhibition . 2-Hydroxyphenyl (4j): Polar -OH group increases solubility but may reduce membrane permeability compared to methoxy .

Position 6 Substituents: 2-Hydroxyethyl (Target): Offers hydrogen-bonding capacity, likely enhancing target affinity and aqueous solubility. Benzyl Groups (): Hydrophobic benzyl moieties improve lipid solubility but may limit target selectivity .

Core Modifications: 2-NH2 vs. 2-DesNH2 (): The presence of 2-NH2 in compound 13 significantly increases kinase inhibitory potency, highlighting the importance of hydrogen-bond donors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step cyclization reactions. A common approach involves condensation of 2,5-dimethoxyphenyl-substituted precursors with pyrimidine derivatives under controlled acidic or basic conditions. For example, cyclization of ethylenediamine derivatives with carbonyl-containing intermediates (e.g., barbituric acid analogs) at 80–100°C in anhydrous DMF or THF can yield the pyrrolo-pyrimidine core .
  • Optimization : Reaction yields (typically 40–60%) can be improved by:

  • Using microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; hydroxyethyl protons at δ 3.5–3.7 ppm) .
  • HRMS : Exact mass determination (e.g., expected [M+H]⁺ for C₁₉H₂₂N₂O₅: ~375.15) .
  • X-ray Crystallography : For unambiguous confirmation of the fused bicyclic system and substituent orientation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening Protocols :

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Strategy :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 2,5-dichloro or 2,5-dihydroxy phenyl) to assess electronic effects on bioactivity .
  • Hydroxyethyl Group Replacement : Replace with methyl, allyl, or benzyl groups to study steric impacts on receptor binding .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate substituent electronegativity with binding affinity to target proteins .

Q. How can contradictory data on its metabolic stability be resolved?

  • Case Study : If conflicting half-life (t₁/₂) values are reported in microsomal assays (e.g., human vs. rat liver microsomes):

  • Experimental Replication : Repeat assays under standardized conditions (e.g., 1 mg/mL microsomal protein, NADPH regeneration system).
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites, which may explain species-specific discrepancies .
  • CYP Enzyme Profiling : Inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Techniques :

  • Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) at 4°C to promote crystal growth .
  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the lattice structure .
    • Troubleshooting : If amorphous precipitates form, introduce sonication or seed crystals to induce nucleation .

Key Recommendations for Researchers

  • Prioritize PubChem and SciFinder for reliable structural and synthetic data, avoiding commercial vendor databases .
  • Use ICReDD’s computational-experimental feedback loop to accelerate reaction optimization .
  • Address solubility issues early via prodrug strategies (e.g., acetylation of the hydroxyethyl group) .

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